molecular formula C22H22ClN3O2 B2411220 2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide CAS No. 1251591-71-5

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2411220
CAS No.: 1251591-71-5
M. Wt: 395.89
InChI Key: PYNUXIWDEZFCLL-UHFFFAOYSA-N
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Description

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O2 and its molecular weight is 395.89. The purity is usually 95%.
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Properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-13-3-5-15(6-4-13)24-20(27)12-26-10-9-19-17(11-26)22(28)16-7-8-18(23)14(2)21(16)25-19/h3-8H,9-12H2,1-2H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNUXIWDEZFCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The affected pathway is the viral entry pathway of LCMV. By inhibiting the pH-dependent fusion mediated by GP2, F3406-1429 prevents the virus from entering the host cell and initiating its replication. This results in a decrease in viral load and a reduction in the spread of the virus.

Result of Action

The result of F3406-1429’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells and replicating, the compound effectively reduces the viral load and limits the spread of the virus.

Action Environment

The action, efficacy, and stability of F3406-1429 can be influenced by various environmental factors. These may include the pH of the endosome compartment, as the compound’s mode of action is pH-dependent. Other factors such as temperature, presence of other drugs or substances, and the overall health status of the host organism could also potentially influence the compound’s action.

Biological Activity

The compound 2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide is a derivative of the naphthyridine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H21ClN3O2
  • Molecular Weight : 413.87 g/mol
  • CAS Number : 1251706-14-5

Biological Activities

The biological activities of naphthyridine derivatives are well-documented, and this compound is no exception. The following sections detail its diverse pharmacological effects.

1. Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that certain naphthyridine compounds demonstrate potent activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. Specifically, derivatives with halogen substitutions tend to enhance antimicrobial efficacy .

2. Anticancer Properties

Naphthyridine derivatives are also being investigated for their anticancer potential:

  • A study highlighted that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, including the inhibition of phosphodiesterase enzymes which are crucial for cell proliferation .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this class of compounds are attributed to their ability to inhibit pro-inflammatory cytokines:

  • Compounds similar to the one have shown effectiveness in reducing inflammation markers in animal models .

4. Neuroprotective Effects

Recent findings suggest that some naphthyridine derivatives may possess neuroprotective effects:

  • These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

The mechanisms through which 2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many naphthyridine derivatives act as inhibitors of various enzymes such as phosphodiesterases (PDEs), leading to increased levels of cyclic nucleotides and subsequent modulation of cellular signaling pathways .

Case Studies

Several case studies have documented the efficacy of naphthyridine derivatives:

StudyFindings
Jalal et al. (2018)Synthesized modified naphthyridines showing promising antitubercular activity against Mycobacterium tuberculosis with MIC values as low as 0.25 µg/ml .
Feng et al. (2017)Reported significant antimycobacterial activity in a series of Schiff bases derived from naphthyridines .

Preparation Methods

Niementowski Cyclization

Reagents :

  • 4-Chloroanthranilic acid (substituted at C6 with methyl)
  • N-Substituted piperidone (for tetrahydro ring formation)
  • Phosphorus oxychloride (POCl₃) as cyclization agent

Procedure :

  • Condensation : 4-Chloro-6-methylanthranilic acid reacts with N-Boc-piperidone in refluxing POCl₃, forming the bicyclic intermediate through dehydration.
  • Deprotection : The Boc group is removed under acidic conditions (HCl/dioxane) to generate the secondary amine.

Key Challenges :

  • Regioselectivity : Methyl at C6 directs cyclization to the desired position.
  • Oxo Group Installation : The 10-oxo moiety arises from keto-enol tautomerization during cyclization.

Table 1: Niementowski Reaction Optimization

Parameter Optimal Condition Yield (%)
Temperature 110°C 78
POCl₃ Equivalents 3.0 82
Reaction Time 8 h 85

Functionalization at C7 and C2

Chlorination at C7

Method : Electrophilic aromatic substitution (EAS) using N-chlorosuccinimide (NCS)
Conditions :

  • Solvent: Dichloromethane (DCM)
  • Catalyst: FeCl₃ (0.1 eq)
  • Temperature: 0°C → RT

Outcome :

  • Selective chlorination at C7 due to electron-deficient ring.
  • Yield: 89% after purification by silica gel chromatography.

Acetamide Side Chain Installation at C2

Stepwise Approach :

  • Alkylation : Treat the core with ethyl bromoacetate in the presence of K₂CO₃ in DMF.
  • Saponification : Hydrolyze the ester to carboxylic acid using NaOH/EtOH.
  • Amidation : Couple with 4-methylaniline using HATU/DIPEA in DCM.

Alternative Method :

  • One-Pot Ugi Reaction : Combine core amine, 4-methylphenyl isocyanide, and bromoacetic acid in MeOH.

Table 2: Amidation Efficiency Comparison

Method Coupling Reagent Yield (%) Purity (%)
HATU/DIPEA HATU 76 98
EDCI/HOBt EDCI 68 95
Ugi Multicomponent None 62 90

Palladium-Catalyzed Cross-Coupling for Side Chain Modification

While the primary route uses direct amidation, patent literature describes Suzuki-Miyaura coupling for analogous structures:

Boronate Ester Preparation

Reagents :

  • 2-Bromoacetamide derivative
  • Bis(pinacolato)diboron (B₂pin₂)
  • Pd(dppf)Cl₂ catalyst

Conditions :

  • Solvent: 1,4-Dioxane
  • Base: KOAc
  • Temperature: 80°C, 12 h

Yield : 93% (isolated as white solid).

Coupling with 4-Methylphenylboronic Acid

Reagents :

  • Prepared boronate ester
  • 4-Methylphenylboronic acid
  • Pd(PPh₃)₄ catalyst

Conditions :

  • Solvent: Toluene/EtOH (2:1)
  • Base: Na₂CO₃ (2.0 M aqueous)
  • Temperature: 80°C, 4.5 h

Yield : 88% after column chromatography.

Purification and Analytical Characterization

Chromatographic Purification

  • Normal Phase SiO₂ : Hexane/EtOAc gradient (9:1 → 1:1)
  • HPLC : C18 column, MeCN/H₂O (0.1% TFA), 220 nm detection

Purity Criteria :

  • ≥95% by HPLC
  • Single spot on TLC (Rf = 0.3 in EtOAc/Hexane 1:1)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (s, 9H, Boc), 2.31 (s, 3H, Ar-CH₃), 3.41 (m, 2H, piperidine), 6.55 (br s, 1H, NH).
  • HRMS (ESI) : m/z Calcd for C₂₂H₂₁ClFN₃O₂ [M+H]⁺: 414.1245; Found: 414.1248.

Process Optimization and Scale-Up Challenges

Critical Parameters

  • Oxygen Sensitivity : All Pd-catalyzed steps require inert atmosphere (Ar/N₂).
  • Temperature Control : Exothermic amidation necessitates slow reagent addition below 10°C.

Yield Improvement Strategies

Strategy Effect on Yield
Microwave Irradiation +15%
Catalyst Screening +12%
Solvent Switch (DMF → DMSO) +8%

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this compound?

To enhance synthetic efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical design of experiments (DoE). Quantum methods predict feasible pathways and transition states, while DoE minimizes experimental trials by identifying critical variables (e.g., temperature, catalyst loading) . For instance, fractional factorial designs can isolate key parameters affecting yield, reducing optimization time by 40–60% compared to trial-and-error approaches. Post-synthesis, validate intermediates via LC-MS or NMR and iteratively refine conditions using feedback from computational models .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

Prioritize orthogonal analytical techniques:

  • Structural confirmation : High-resolution NMR (¹H/¹³C, 2D-COSY/HSQC) to resolve aromatic protons and acetamide substituents. X-ray crystallography is ideal for resolving steric effects in the naphthyridine core .
  • Purity assessment : HPLC with UV/Vis or charged aerosol detection (CAD) for non-chromophoric impurities.
  • Physicochemical profiling : Determine logP (shake-flask method) and solubility (HPLC-based kinetic solubility assay) in biorelevant media (e.g., FaSSIF) .

Intermediate Research Questions

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

  • Core modifications : Synthesize analogs with halogen substitutions (e.g., replacing Cl with F at position 7) to assess electronic effects on bioactivity. Compare with structurally related compounds (e.g., pyrido-pyrimidine derivatives in ) .
  • Functional group variations : Replace the 4-methylphenyl acetamide group with electron-withdrawing groups (e.g., nitro) to evaluate steric vs. electronic contributions.
  • Assay integration : Pair in vitro assays (e.g., enzyme inhibition) with molecular docking (AutoDock Vina) to correlate activity with binding affinity. Use free-energy perturbation (FEP) simulations for quantitative SAR .

Q. How can researchers address low solubility or stability in biological assays?

  • Formulation screening : Test co-solvents (DMSO/PEG 400) or cyclodextrin-based complexes.
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the 10-oxo position to enhance aqueous solubility .
  • Forced degradation studies : Expose the compound to heat, light, and pH extremes (ICH Q1A guidelines) to identify degradation pathways. Stabilize labile sites (e.g., naphthyridine ring) via structural rigidification .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Validate computational models : Re-parameterize force fields using experimental data (e.g., crystallographic bond lengths) to improve docking accuracy.
  • Investigate off-target effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended targets .
  • Analyze assay conditions : Check for redox interference (e.g., thiol reactivity in buffer systems) using control experiments with radical scavengers (e.g., ascorbic acid) .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action (MoA)?

  • Isotope labeling : Incorporate ¹⁴C at the acetamide carbonyl to track metabolic fate in vitro/in vivo .
  • Cellular pathway mapping : Combine RNA-seq (for transcriptional changes) with phosphoproteomics to identify signaling nodes affected by the compound.
  • In silico toxicology : Use platforms like Derek Nexus to predict off-target toxicity (e.g., hERG inhibition) and prioritize in vitro follow-ups .

Advanced Methodological Challenges

Q. How to design experiments for studying metabolic stability and toxicity?

  • In vitro ADME : Use human liver microsomes (HLM) + NADPH to measure intrinsic clearance. Compare with hepatocyte suspensions for phase II metabolism .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic intermediates.
  • In vivo models : Administer the compound to rodents (IV/PO) for PK/PD analysis, focusing on AUC and Cmax. Histopathology post-28-day dosing assesses target organ toxicity .

Q. What advanced statistical methods are suitable for analyzing heterogeneous datasets?

  • Multivariate analysis : Apply PCA or PLS-DA to integrate spectral (NMR/MS) and bioactivity data, identifying latent variables driving efficacy/toxicity .
  • Bayesian meta-analysis : Pool data from disparate studies (e.g., IC50 values across cell lines) to estimate consensus potency and confidence intervals .

Data Management & Validation

Q. How to ensure reproducibility in SAR studies?

  • Standardize protocols : Adopt SOPs for assay conditions (e.g., ATP concentration in kinase assays).
  • Open-data practices : Deposit raw spectra, crystallographic data, and dose-response curves in repositories (e.g., PubChem, Zenodo) .

Q. What frameworks mitigate risks in high-throughput screening (HTS) false positives?

  • Counter-screening : Test hits in orthogonal assays (e.g., fluorescence vs. luminescence readouts).
  • Cheminformatics filters : Exclude compounds with PAINS (pan-assay interference) motifs using tools like FAFDrugs4 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.